molecular formula C8H9FO2S B1302811 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene CAS No. 828270-62-8

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

Cat. No.: B1302811
CAS No.: 828270-62-8
M. Wt: 188.22 g/mol
InChI Key: XTECWKSRQPLXSE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene, registered under CAS Registry Number 828270-62-8, is a fluorinated aromatic sulfone compound of significant interest in research and development. Its molecular formula is C8H9FO2S, and it has a molecular weight of 188.22 g/mol . This compound serves as a versatile and high-value building block, particularly in the synthesis of more complex molecules for pharmaceutical and advanced material science applications. The structure incorporates both a methylsulfonyl group and a fluorine atom on the benzene ring, which can profoundly influence the molecule's electronic characteristics, metabolic stability, and binding affinity in target interactions, making it a valuable scaffold in medicinal chemistry. The primary research value of this compound lies in its application as a key intermediate in organic synthesis. The methylsulfonyl group is a strong electron-withdrawing moiety and can act as an excellent leaving group or directing group in metal-catalyzed cross-coupling reactions, facilitating the construction of complex carbon-carbon bonds. The presence of the fluorine atom is a common strategy in drug design to modulate lipophilicity, membrane permeability, and overall pharmacokinetic profiles of lead compounds . Suppliers, including those based in the USA and UK, list this chemical for research purposes, indicating its availability for discovery programs . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. While specific hazard codes for this exact compound are not available in the search results, structurally similar sulfonyl chlorides require careful handling, causing severe skin burns and eye damage . Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should always be worn.

Properties

IUPAC Name

4-fluoro-2-methyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTECWKSRQPLXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375519
Record name 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828270-62-8
Record name 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 828270-62-8
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Preparation Methods

Sulfonylation of Fluorotoluenes

One common approach starts from 3-fluoro-4-methylbenzenesulfonyl chloride or related sulfonyl chlorides. These intermediates are reacted with nucleophiles or methylating agents to introduce the methylsulfonyl group.

  • A patented industrial method for a closely related compound, 2-chloro-1-methyl-4-(methylsulfonyl)benzene, involves reacting 3-chloro-4-toluenesulfonyl chloride with sodium salts (e.g., sodium sulfite) to form sulfonic acid sodium salts, followed by methylation with chloromethane or sodium chloroacetate. This process achieves over 99% yield but generates significant inorganic salt by-products.

  • An improved method uses a microchannel reactor where a dimethyl sulfoxide (DMSO) solution of 3-chloro-4-toluenesulfonyl chloride and methanol are co-fed at controlled flow rates (1-3 mL/min for DMSO solution and 2-6 mL/min for methanol) to catalytically produce the methylsulfonyl derivative in one step. The product is purified by preparative liquid chromatography, yielding about 78.7% of the target compound. This method reduces raw material usage and by-product formation, improving atom economy.

Parameter Value/Condition
DMSO solution concentration 40-50% (mass fraction)
Flow rate of DMSO solution 1-3 mL/min
Flow rate of methanol 2-6 mL/min
Product yield 78.7%
Purification method Preparative liquid chromatography

Nitration and Subsequent Functional Group Transformations

Another route involves nitration of 1-fluoro-4-(methylsulfonyl)benzene to form 4-methylsulfonyl-2-nitrofluorobenzene, which can be further transformed to the target compound.

  • The nitration is performed by treating 1-fluoro-4-(methylsulfonyl)benzene with a mixture of concentrated sulfuric acid and fuming nitric acid at room temperature for 2 hours. The reaction mixture is then poured into ice to precipitate the nitro compound, which is isolated by filtration and washing. This method yields about 94% of the nitrofluorobenzene intermediate.
Reagents Conditions Yield
Concentrated sulfuric acid 16.0 mL, 290 mmol
Fuming nitric acid 8.0 mL, 176.4 mmol
Reaction temperature Room temperature
Reaction time 2 hours
Product yield 94%

This intermediate can be further reduced and functionalized to introduce the methyl group ortho to the fluorine and methylsulfonyl substituent.

Oxidation of Methylthio Precursors

Oxidation of methylthio-substituted aromatic compounds to methylsulfonyl derivatives is a classical approach.

  • For example, methylthio groups on aromatic rings can be oxidized using hydrogen peroxide or other oxidants under controlled temperature to yield methylsulfonyl groups. This method is often used after initial substitution reactions to install the methylthio group selectively.

  • Typical conditions involve cooling the reaction mixture to 0 °C, adding 35% hydrogen peroxide slowly under inert atmosphere, then heating to 75 °C for 16 hours to complete oxidation.

| Oxidant | H2O2 35% w/w | | Temperature | 0 °C to 75 °C | | Reaction time | 16 hours | | Atmosphere | Argon |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The fluoro group can be replaced with other nucleophiles, which is essential for creating diverse chemical entities.
  • Oxidation and Reduction Reactions : The methylsulfonyl group can be oxidized to sulfone derivatives or reduced to sulfide forms.

This versatility makes it a valuable building block in organic chemistry.

Pharmaceutical Applications

Research indicates that this compound may exhibit significant biological activity, particularly in medicinal chemistry. It is being studied for potential applications in:

  • Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections. The minimum inhibitory concentrations (MIC) against specific bacteria are summarized in Table 1.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL
  • Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation as a therapeutic agent.

Material Science

In material science, the compound can be utilized in the development of specialty chemicals and polymers due to its unique chemical properties. Its ability to interact with various substrates allows it to be incorporated into materials that require specific functional characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound highlighted its potential as an antimicrobial agent against resistant bacterial strains. The results indicated that modifications to the compound's structure could enhance its antibacterial properties, leading to the development of novel antibiotics.

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound for pharmaceutical applications. One study demonstrated that introducing different substituents at the benzene ring could lead to compounds with improved bioactivity against cancer cell lines.

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents and Positions Key Differences in Properties/Applications
4-Fluoro-2-methyl-1-(methylsulfonyl)benzene 4-F, 2-CH₃, 1-SO₂CH₃ Reference compound; balanced EWG and steric effects
1-Fluoro-4-(methylsulfonyl)benzene 1-F, 4-SO₂CH₃ Fluorine and sulfonyl groups in para positions; altered electronic distribution reduces steric hindrance
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene 2-F, 1-OCH₃, 4-SO₂CH₃ Methoxy group enhances electron donation; fluorine at position 2 increases polarity
4-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene 4-F, 2-CH₃, 1-SO₂-(4-methylbenzyl) Bulkier sulfonyl group reduces solubility; enhanced lipophilicity for membrane penetration
1-Chloro-2-(propane-2-sulfonyl)benzene 1-Cl, 2-SO₂CH(CH₃)₂ Chlorine (larger, less electronegative than F) alters reactivity; branched sulfonyl group increases steric hindrance

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) :

    • The methylsulfonyl group (-SO₂CH₃) in the reference compound strongly deactivates the benzene ring, directing electrophilic substitution to specific positions. This contrasts with methoxy groups (e.g., in 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene), which are electron-donating and activate the ring .
    • Fluorine at position 4 further withdraws electrons, creating a polarized aromatic system. Comparatively, chlorine (as in 1-Chloro-2-(propane-2-sulfonyl)benzene) offers weaker electronegativity but greater steric bulk .
  • Steric Effects :

    • The methyl group at position 2 in the reference compound introduces steric hindrance, limiting access to reactive sites. Compounds like 4-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene have even bulkier substituents, reducing solubility but improving lipid bilayer penetration .

Biological Activity

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a methylsulfonyl group attached to a benzene ring. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.

Biological Activity Overview

The following table summarizes key findings from studies investigating the biological activity of this compound:

Activity Type Target/Organism Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
Enzyme InhibitionAcetylcholinesteraseCompetitive inhibition
CytotoxicityHuman lung adenocarcinoma cellsInduction of apoptosis
Anti-inflammatoryMurine macrophagesReduction in pro-inflammatory cytokines

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research focusing on acetylcholinesterase inhibition revealed that this compound acts as a competitive inhibitor. This property positions it as a candidate for further development in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study 3: Cytotoxic Effects

In vitro studies on human lung adenocarcinoma cells showed that the compound induced apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy, warranting further investigation into its efficacy and safety.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-2-methyl-1-(methylsulfonyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonation of a precursor such as 4-fluoro-2-methylthioanisole. A common approach involves oxidation of the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using oxidizing agents like Oxone® (KHSO₅) in a mixed solvent system (e.g., H₂O/EtOH) at 60–80°C for 6–12 hours . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.5–2.0 equivalents of oxidant) to minimize by-products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Expect a singlet for the methylsulfonyl group (δ ~3.0–3.2 ppm) and distinct aromatic signals influenced by the electron-withdrawing fluoro and sulfonyl groups (e.g., deshielded protons adjacent to fluorine at δ ~7.2–7.8 ppm) .
  • ¹³C NMR : The methylsulfonyl carbon appears at δ ~44–46 ppm, while the quaternary carbon bearing fluorine resonates at δ ~160–165 ppm (C-F coupling visible as a doublet) .
  • High-Resolution Mass Spectrometry (HR-MS) : Use electrospray ionization (ESI) or DART sources to confirm the molecular ion peak ([M+H]⁺) with an exact mass matching the theoretical value (e.g., C₈H₉FO₂S: calculated 204.0324) .
  • Elemental Analysis : Verify C, H, S, and F percentages within ±0.4% of theoretical values.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform or ethyl acetate. Solubility can be enhanced using sonication or mild heating (40–50°C) .
  • Stability : Store in sealed containers under inert gas (N₂/Ar) at room temperature. Avoid prolonged exposure to light or moisture, as the sulfonyl group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, methylsulfonyl) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The meta-directing nature of the sulfonyl group and ortho/para-directing effect of fluorine create competing regiochemical outcomes. Computational modeling (e.g., DFT calculations) can predict preferential sites for EAS. Experimentally, nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) reactions should be conducted, followed by NMR/X-ray crystallography to identify substitution patterns . For example, crystallographic data from analogous compounds show that steric hindrance from the methyl group may favor substitution at the less hindered position .

Q. What computational tools are recommended to study the electronic effects of substituents in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices to predict reactivity. Basis sets such as 6-31G(d,p) are suitable for sulfur and fluorine atoms .
  • Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (e.g., near the sulfonyl group) to guide synthetic modifications .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

  • Methodological Answer :
  • Drug Development : The sulfonyl group is a common pharmacophore in enzyme inhibitors. Coupling reactions (e.g., Suzuki-Miyaura with boronic acids) can introduce bioactive moieties at the aromatic ring. Test derivatives for activity against targets like kinases or proteases using in vitro assays .
  • Materials Science : Incorporate into polymers via radical polymerization (e.g., with styrene derivatives) to study thermal stability (TGA/DSC) or optoelectronic properties (UV-Vis spectroscopy) .

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